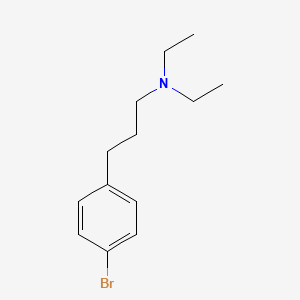

3-(4-Bromphenyl)-N,N-Diethylpropan-1-amin

Übersicht

Beschreibung

3-(4-Bromophenyl)-N,N-diethylpropan-1-amine is an organic compound characterized by a bromophenyl group attached to a diethylamine chain

Synthetic Routes and Reaction Conditions:

Bromination of 3-(4-phenyl)propan-1-amine: This method involves the bromination of 3-(4-phenyl)propan-1-amine using bromine in the presence of a suitable catalyst.

Reductive Amination: This involves the reaction of 4-bromobenzaldehyde with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: The industrial production of 3-(4-bromophenyl)-N,N-diethylpropan-1-amine typically involves large-scale bromination and reductive amination processes, ensuring high purity and yield.

Types of Reactions:

Oxidation: Oxidation reactions can convert the amine group to a nitro group.

Reduction: Reduction reactions can reduce nitro groups to amines.

Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, hydrogen gas.

Substitution: Various nucleophiles, such as hydroxide or alkyl halides.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Intermediates

3-(4-bromophenyl)-N,N-diethylpropan-1-amine is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active molecules. For instance, it has been explored in the development of drugs targeting neurological disorders due to its ability to interact with neurotransmitter systems.

Case Study: Antidepressant Development

A notable application is in the synthesis of novel antidepressants. Studies have shown that derivatives of this compound exhibit selective serotonin reuptake inhibition, making them potential candidates for treating depression. Researchers synthesized a series of analogs based on 3-(4-bromophenyl)-N,N-diethylpropan-1-amine and evaluated their pharmacological profiles, demonstrating promising results in preclinical trials.

Organic Synthesis

Reagent in Organic Reactions

In organic synthesis, 3-(4-bromophenyl)-N,N-diethylpropan-1-amine serves as a reagent for various reactions, including nucleophilic substitutions and coupling reactions. Its bromine atom provides a site for substitution reactions, facilitating the formation of more complex organic structures.

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines to form substituted amines | 85 |

| Coupling Reactions | Formation of biaryl compounds through cross-coupling | 78 |

| Alkylation | Alkylation with alkyl halides | 90 |

Materials Science

Conductive Polymers

Recent studies have explored the use of 3-(4-bromophenyl)-N,N-diethylpropan-1-amine in the development of conductive polymers. Its incorporation into polymer matrices has been shown to enhance electrical conductivity, making it suitable for applications in organic electronics.

Case Study: Organic Photovoltaics

Research published in Advanced Materials demonstrated that incorporating this compound into polymer blends significantly improved the efficiency of organic photovoltaic cells. The study highlighted the compound's role as a dopant, which facilitated charge transport within the polymer matrix.

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit enzymes such as thioredoxin reductase and topoisomerase ib . This suggests that 3-(4-bromophenyl)-N,N-diethylpropan-1-amine might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Related compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(4-bromophenyl)-N,N-diethylpropan-1-amine might also affect a wide range of biochemical pathways.

Result of Action

Related compounds have been found to have significant effects on cellular processes, including the inhibition of enzymes and the production of reactive oxygen species .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Biochemische Analyse

Biochemical Properties

The exact biochemical properties of 3-(4-bromophenyl)-N,N-diethylpropan-1-amine are not well-studied. Based on its structural similarity to other bromophenyl compounds, it can be hypothesized that it may interact with certain enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular context .

Cellular Effects

It is plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of different dosages of 3-(4-bromophenyl)-N,N-diethylpropan-1-amine in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Vergleich Mit ähnlichen Verbindungen

3-(4-Chlorophenyl)-N,N-diethylpropan-1-amine

3-(4-Methylphenyl)-N,N-diethylpropan-1-amine

3-(4-Methoxyphenyl)-N,N-diethylpropan-1-amine

Uniqueness: 3-(4-Bromophenyl)-N,N-diethylpropan-1-amine is unique due to the presence of the bromine atom, which influences its reactivity and biological activity compared to its chloro, methyl, and methoxy counterparts.

Biologische Aktivität

3-(4-bromophenyl)-N,N-diethylpropan-1-amine, also known as a substituted phenyl amine, has garnered attention due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, supported by research findings and data tables.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a bromophenyl group attached to a diethylpropanamine backbone. Its molecular formula is with a molecular weight of approximately 284.19 g/mol. The presence of the bromine atom significantly influences its biological properties, particularly in receptor interactions and enzyme modulation.

2. Neuropharmacological Effects

The compound's structural features suggest potential interactions with neurotransmitter systems, particularly serotonin receptors. Similar compounds have been studied for their ability to modulate serotonin pathways, which are crucial in treating mood disorders and anxiety-related conditions. The modulation of these pathways could lead to therapeutic effects in psychiatric disorders.

Research indicates that compounds with similar structures often act through the inhibition of key enzymes or receptors involved in cellular signaling pathways:

- Serotonin Receptor Modulation : Compounds like 3-(4-bromophenyl)-N,N-diethylpropan-1-amine may influence serotonin receptor activity, potentially offering antidepressant or anxiolytic effects.

- Inhibition of Tumor Growth : The anticancer properties might be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells through various signaling pathways.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of substituted phenyl amines demonstrated that specific modifications led to enhanced anticancer activity against the SNB-75 cell line. The study utilized a concentration of for testing various compounds, revealing significant growth inhibition rates.

Case Study 2: Neuropharmacological Investigation

In a neuropharmacological assessment, a compound structurally related to 3-(4-bromophenyl)-N,N-diethylpropan-1-amine was evaluated for its effects on anxiety-like behaviors in rodent models. Results indicated that administration led to reduced anxiety behaviors, suggesting potential therapeutic applications in anxiety disorders.

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-N,N-diethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrN/c1-3-15(4-2)11-5-6-12-7-9-13(14)10-8-12/h7-10H,3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWIGBTUUAFHPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.